2-Hydroxyxanthone

Descripción general

Descripción

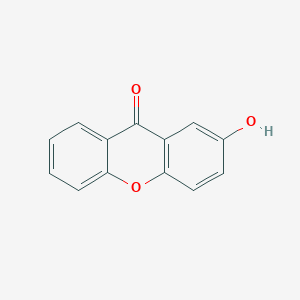

2-Hydroxyxanthone is a derivative of xanthone, an oxygen-containing heterocyclic compound with a dibenzo-γ-pyrone scaffold. Xanthones are known for their yellow color and were first isolated from the pericarp of mangosteen. This compound, specifically, has a hydroxyl group attached to the xanthone core, which significantly influences its chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxyxanthone can be synthesized through various methods. One common approach involves the Ullmann condensation reaction, where 2-hydroxybenzoic acid is reacted with phenol derivatives in the presence of a copper catalyst . Another method includes the use of ytterbium triflate as a catalyst to facilitate the reaction between substituted phenols and 2-hydroxybenzoic acids . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Ullmann condensation reactions due to their efficiency and scalability. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyxanthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the xanthone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted xanthones depending on the reagents used.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that hydroxyxanthones, including 2-hydroxyxanthone, exhibit significant antioxidant properties. The ability to scavenge free radicals is essential in preventing oxidative stress-related diseases. A study synthesized various hydroxyxanthones and evaluated their antioxidant capacity using radical scavenging assays. The findings demonstrated that certain derivatives showed strong antioxidant activity, suggesting their potential use in therapeutic applications aimed at oxidative stress mitigation .

Anticancer Properties

This compound has been investigated for its anticancer effects against multiple cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, a study highlighted that hydroxyxanthones could inhibit Topoisomerase II, a crucial enzyme involved in DNA replication and repair, which is often targeted in cancer therapy. The molecular docking studies revealed that this compound interacts with the active sites of Topoisomerase II through hydrogen bonding and π–π stacking interactions, indicating its potential as a lead compound for developing new anticancer drugs .

Case Studies:

- A comparative analysis demonstrated that this compound exhibited IC50 values ranging from 184 µM against MCF-7 breast cancer cells to higher values against other cell lines, showcasing its selective anticancer activity .

- Another review discussed various xanthone derivatives and their mechanisms of action, including caspase activation and RNA binding, further supporting the therapeutic potential of this compound in oncology .

Anti-Inflammatory Effects

The anti-inflammatory properties of xanthones have also been studied extensively. Specifically, compounds derived from plants such as Hypericum beanii have demonstrated significant inhibition of nitric oxide production in macrophage models. This suggests that this compound may play a role in modulating inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 .

Key Findings:

- In vitro studies indicated that this compound can reduce inducible nitric oxide synthase (iNOS) expression, which is critical in the inflammatory pathway .

- These findings point toward its potential application in treating inflammatory diseases and conditions characterized by excessive inflammation.

Antimalarial Activity

Recent studies have explored the synthesis of this compound as a precursor for developing new antimalarial agents. Research focused on evaluating its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Preliminary results suggest that derivatives of hydroxyxanthones could serve as effective antimalarial drugs due to their structural properties and mechanisms of action against the malaria parasite .

Summary Table of Applications

Mecanismo De Acción

The biological effects of 2-Hydroxyxanthone are primarily due to its ability to interact with various molecular targets and pathways. It can induce apoptosis in cancer cells by activating caspases and inhibiting key enzymes like topoisomerases and kinases . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparación Con Compuestos Similares

- 1-Hydroxyxanthone

- 3-Hydroxyxanthone

- 4-Hydroxyxanthone

Comparison: 2-Hydroxyxanthone is unique due to the position of the hydroxyl group, which significantly influences its reactivity and biological activity. For instance, 1-Hydroxyxanthone has a hydroxyl group at a different position, leading to variations in its chemical behavior and biological effects . Similarly, 3-Hydroxyxanthone and 4-Hydroxyxanthone exhibit different properties due to the positional isomerism .

Actividad Biológica

2-Hydroxyxanthone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimalarial drug development. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the xanthone family, characterized by a tricyclic structure with a hydroxyl group at the second position. The synthesis of this compound typically involves multi-step reactions starting from xanthone, which can be converted into 2-nitroxanthone and subsequently into 2-aminoxanthone before yielding the final product through hydrolysis. A notable synthetic route involves:

- Formation of 2-Nitroxanthone : Achieved via nitration of xanthone.

- Reduction to 2-Aminoxanthone : Conducted using stannous chloride in hydrochloric acid.

- Hydrolysis : Converting diazonium salts derived from 2-aminoxanthone into this compound.

This multi-step synthesis has been reported to yield the target compound with varying efficiencies, typically around 38.35% overall yield in some studies .

Anticancer Activity

This compound has shown promising anticancer properties in various in vitro studies. It acts primarily through mechanisms such as:

- Topoisomerase II Inhibition : Molecular docking studies have indicated that this compound interacts with Topoisomerase II, a crucial enzyme for DNA replication and repair, leading to apoptosis in cancer cells .

- Caspase Activation : It has been observed to stimulate caspase enzymes, which play a vital role in programmed cell death (apoptosis) pathways .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of various hydroxyxanthones against MCF-7 breast cancer cells, reporting an IC50 value of 184 ± 15 µM for one derivative, indicating significant cytotoxicity . The structure-activity relationship suggests that modifications on the xanthone core can enhance anticancer efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hydroxyxanthone 3a | MCF-7 | 184 ± 15 |

| Doxorubicin | MCF-7 | 0.85 - 3.51 |

Antimalarial Activity

In addition to its anticancer properties, this compound exhibits antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that:

- The compound inhibits heme polymerization, a critical process for the survival of the malaria parasite.

- An IC50 value of approximately 0.44 μg/mL was reported for its antiplasmodial activity against P. falciparum strain 3D7, demonstrating its potential as an antimalarial agent .

Heme Polymerization Inhibition Study

The inhibition of heme polymerization was assessed using an in vitro assay that mimics conditions within the malaria parasite:

| Compound | Strain | IC50 (μM) |

|---|---|---|

| This compound | P. falciparum 3D7 | 0.44 |

| Control (Chloroquine) | P. falciparum | Varies |

Antioxidant Properties

Another significant aspect of this compound is its antioxidant activity . Studies have demonstrated that it can scavenge free radicals effectively, contributing to its overall therapeutic potential:

- The antioxidant capacity is measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where lower IC50 values indicate stronger antioxidant properties.

- Hydroxyxanthones exhibit varying degrees of antioxidant activity, with some derivatives classified as strong antioxidants with IC50 values below 350 µM .

Propiedades

IUPAC Name |

2-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSACHQJPCNOREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172676 | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1915-98-6 | |

| Record name | 2-Hydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 241.5 °C | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.